4-(Cyclopentylamino)pyridine-3-boronic acid pinacol ester
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Overview
Description
4-(Cyclopentylamino)pyridine-3-boronic acid pinacol ester is an organic compound with the molecular formula C16H25BN2O2 and a molecular weight of 288.2 g/mol. This compound is widely used in scientific experiments due to its unique properties and is particularly notable for its role in Suzuki–Miyaura coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Cyclopentylamino)pyridine-3-boronic acid pinacol ester can be achieved through several methods:
Halogen-Metal Exchange and Borylation: This method involves the exchange of a halogen atom with a metal, followed by borylation to introduce the boronic acid pinacol ester group.
Palladium-Catalyzed Cross-Coupling: This method uses palladium catalysts to couple halopyridines with tetraalkoxydiborane or dialkoxyhydroborane.
Iridium or Rhodium Catalyzed C-H or C-F Borylation: This approach involves the direct borylation of C-H or C-F bonds using iridium or rhodium catalysts.
Industrial Production Methods
Industrial production of this compound typically involves large-scale application of the above synthetic routes, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
4-(Cyclopentylamino)pyridine-3-boronic acid pinacol ester undergoes various types of chemical reactions, including:
Suzuki–Miyaura Coupling: This is the most common reaction, where the compound is used to form carbon-carbon bonds under mild and functional group tolerant conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to coupling reactions.
Common Reagents and Conditions
Suzuki–Miyaura Coupling: Palladium catalysts, bases such as potassium carbonate, and solvents like toluene or ethanol are commonly used.
Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction can be employed.
Major Products
The major products formed from these reactions depend on the specific reactants used. In Suzuki–Miyaura coupling, the primary product is a biaryl compound .
Scientific Research Applications
4-(Cyclopentylamino)pyridine-3-boronic acid pinacol ester has a wide range of applications in scientific research:
Chemistry: It is extensively used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki–Miyaura coupling.
Biology: The compound is used in the synthesis of biologically active molecules, including inhibitors for various enzymes.
Medicine: It plays a role in the development of pharmaceuticals, particularly in the synthesis of drug candidates.
Industry: The compound is used in the production of advanced materials and fine chemicals.
Mechanism of Action
The primary mechanism of action for 4-(Cyclopentylamino)pyridine-3-boronic acid pinacol ester involves its role as a boronic acid derivative in Suzuki–Miyaura coupling reactions. The compound participates in the transmetalation step, where the boron atom transfers its organic group to a palladium catalyst, facilitating the formation of a new carbon-carbon bond .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-(Cyclopentylamino)pyridine-3-boronic acid pinacol ester is unique due to its cyclopentylamino group, which imparts distinct steric and electronic properties. This makes it particularly effective in certain coupling reactions where other boronic esters may not perform as well.
Properties
IUPAC Name |
N-cyclopentyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25BN2O2/c1-15(2)16(3,4)21-17(20-15)13-11-18-10-9-14(13)19-12-7-5-6-8-12/h9-12H,5-8H2,1-4H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVLOTTZMTVNNFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CN=C2)NC3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25BN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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